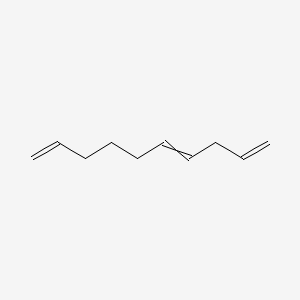

Deca-1,4,9-triene

描述

Overview of Deca-1,4,9-triene as a Versatile Chemical Moiety

This compound's molecular structure, featuring multiple double bonds, renders it highly unsaturated and reactive, allowing it to serve as a versatile building block in chemical synthesis. ontosight.ai Its capacity to undergo various chemical transformations makes it valuable for constructing more complex molecular architectures. ontosight.ai The compound's unique properties stem from the positions and presence of its three double bonds. ontosight.ai

Contemporary Significance in Organic Synthesis and Reaction Mechanism Studies

The study of unsaturated hydrocarbons like this compound holds importance in several areas, including organic synthesis and the investigation of reaction mechanisms. ontosight.ai In organic synthesis, this compound acts as a key intermediate and a building block for the creation of more intricate molecules, including polymers, rubber, and potentially pharmaceuticals. ontosight.aiontosight.ai Its reactivity, particularly the presence of multiple double bonds, enables it to participate in reactions such as addition reactions (e.g., hydrogenation, halogenation) and polymerization reactions. ontosight.ai

Research into the reaction mechanisms involving this compound and related trienes, such as deca-1,3,9-triene, provides insights into fundamental organic transformations like the intramolecular Diels-Alder (IMDA) reaction. researchgate.netmdpi.comresearchgate.net Studies utilizing computational methods, such as Molecular Electron Density Theory (MEDT), have explored the mechanisms and energetics of these reactions, comparing intramolecular processes to their intermolecular counterparts. mdpi.comresearchgate.net These investigations help to understand factors influencing reaction pathways, transition states, and selectivity. researchgate.netmdpi.comresearchgate.net For instance, theoretical studies on deca-1,3,9-triene have examined the electronic flux during the Diels-Alder reaction and the role of the linking chain in intramolecular cycloadditions. researchgate.netmdpi.com

This compound's role as a versatile moiety is also evident in its potential use in the synthesis of cyclic and polycyclic systems through various cyclization reactions. researchgate.netrsc.orgrsc.org Its incorporation into more complex structures highlights its utility beyond simple addition or polymerization reactions, positioning it as a valuable component in advanced synthetic strategies.

Data Tables

While detailed experimental data specifically for this compound's reactions and yields across a wide range of syntheses were not extensively available in the search results, some computed properties are available from databases like PubChem.

| Property Name | Property Value | Source |

| Molecular Weight | 136.23 g/mol | PubChem nih.govnih.gov |

| XLogP3-AA | 3.9 | PubChem nih.govnih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.govnih.gov |

| Rotatable Bond Count | 6 | PubChem nih.govnih.gov |

| Exact Mass | 136.125200510 Da | PubChem nih.govnih.gov |

| Monoisotopic Mass | 136.125200510 Da | PubChem nih.govnih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.govnih.gov |

| Heavy Atom Count | 10 | PubChem nih.govnih.gov |

| Formal Charge | 0 | PubChem nih.govnih.gov |

| Complexity | 109 | PubChem nih.govnih.gov |

Detailed Research Findings

Research involving this compound and its isomers often focuses on their behavior in cycloaddition reactions, particularly the Diels-Alder reaction. Theoretical studies have investigated the mechanism of intramolecular Diels-Alder reactions of related decatrienes, providing insights into the electronic structure and energy profiles of these transformations. researchgate.netmdpi.comresearchgate.net These studies employ computational tools to analyze transition states and understand the factors governing reactivity and selectivity. researchgate.netmdpi.comresearchgate.net For example, the concept of electron density flux at the transition state has been used to classify the polar character of intramolecular Diels-Alder reactions involving decatrienes. researchgate.net

Structure

3D Structure

属性

CAS 编号 |

10124-98-8 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

(4E)-deca-1,4,9-triene |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2/b9-7+ |

InChI 键 |

TVEFFNLPYIEDLS-VQHVLOKHSA-N |

SMILES |

C=CCCCC=CCC=C |

手性 SMILES |

C=CCCC/C=C/CC=C |

规范 SMILES |

C=CCCCC=CCC=C |

外观 |

Solid powder |

其他CAS编号 |

10124-98-8 |

Pictograms |

Flammable; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Deca-1,4,9-triene; EINECS 233-346-8; 1-TRANS-4,9-DECATRIENE. |

产品来源 |

United States |

Advanced Synthetic Methodologies for Deca 1,4,9 Triene and Its Functionalized Analogues

Diverse Synthetic Pathways

The synthesis of deca-1,4,9-triene and its functionalized derivatives can be achieved through various strategies, including oligomerization reactions, stereoselective coupling and addition reactions, and multi-component condensation approaches.

Oligomerization Reactions for Triene Formation

Oligomerization reactions, particularly the controlled coupling of smaller unsaturated hydrocarbon units, represent a viable route to construct the decatriene (B1670116) framework. One notable approach involves the copolymerization of butadiene (PubChem CID: 10570) and ethylene (B1197577) (PubChem CID: 6325). This reaction, conducted under pressure in the presence of a nickel compound and a hydride or organometallic compound of a Group 2 or 3 metal, has been reported for the production of n-decatriene-1,4,9. google.com The nickel compound, which can include alcoholates, carboxylates, acetylacetonates, or dimethylglyoxime, is typically used in catalytic amounts relative to butadiene. google.com The organometallic co-catalyst, such as diethyl zinc (PubChem CID: 11174), triethyl aluminium (PubChem CID: 7983), triisobutyl aluminium (PubChem CID: 11176), alkoxydialkyl aluminium, or dialkyl aluminium hydride, is employed in a specific molar ratio to the nickel compound to facilitate the reaction. google.com

Catalytic trimerization of butadiene is also recognized as an industrially scalable route for the synthesis of (4E)-deca-1,4,9-triene. This process often utilizes titanium tetrachloride (PubChem CID: 24816) in conjunction with organoaluminium co-catalysts like diethylaluminium chloride (PubChem CID: 6434). These catalytic systems enable the reaction to proceed under relatively mild conditions of temperature and pressure, leading to good conversions. While oligomerization of butadiene with cobalt catalysts has been shown to yield acyclic trimers and tetraenes, specific methods for the selective formation of this compound via cobalt catalysis are less commonly reported compared to nickel or titanium-based systems in the provided literature. rsc.orgoup.com

Stereoselective Construction through Key Coupling and Addition Reactions

Stereoselective methods are crucial for synthesizing functionalized decatrienes with defined configurations of their double bonds and any associated chiral centers. Coupling reactions play a significant role in assembling the carbon chain with control over newly formed double bonds. For instance, a Z-stereoselective synthesis of unsaturated acids containing a 1Z,5Z,9Z-triene moiety has been achieved through a titanium-catalyzed cross-coupling of 1,2-dienes with Grignard reagents. nih.gov This method provides a stereoselective route to trienes with specific Z-double bond configurations. nih.gov

Addition reactions can also be employed to introduce functionality and influence stereochemistry in triene systems. While demonstrated on a cyclic triene (cis,trans,trans-cyclododeca-1,5,9-triene), the stereoselective addition of dihalocarbenes illustrates the potential for controlled addition to double bonds within a triene framework. cdnsciencepub.com The stereochemical outcome of such additions is analogous to other reagents that form three-membered rings on addition to an olefin. cdnsciencepub.com In the context of constructing triene precursors or analogues, stereoselective addition reactions, such as the addition of lithium acetylides to aldehydes with high diastereoselectivity, have been utilized in synthetic sequences leading to triene-containing structures. nih.gov Stereoselective Wittig reactions are also valuable for the controlled formation of double bonds with desired E or Z configurations in the synthesis of unsaturated compounds similar to decatrienes. tandfonline.com

Multi-component Condensation Approaches

Multi-component condensation reactions offer efficient routes to complex molecular structures in a single step from three or more starting materials. This strategy has been applied to the synthesis of spirocyclic compounds that incorporate a triene system, such as 2-azaspiro[4.5]deca-1,6,9-triene-8-ones. These compounds can be synthesized via a three-component condensation involving substituted anisoles or phenols, isobutyraldehyde (B47883) (PubChem CID: 31206), and nitriles in the presence of an acid catalyst like concentrated sulfuric acid. researchgate.netresearchgate.net This approach allows for the rapid assembly of a spirocyclic framework containing the decatriene-like unsaturation pattern. researchgate.netresearchgate.net Another example involves a copper-catalyzed oxidative ipso-cyclization reaction of N-(p-methoxyaryl)propiolamides with disulfides, leading to the formation of 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones. thieme-connect.com This method exemplifies a multi-component-like process that constructs a spirocyclic triene system through a sequence of bond-forming events. thieme-connect.com

Stereochemical Control in Synthesis

Achieving precise control over the stereochemistry of the double bonds and any chiral centers is paramount in the synthesis of this compound and its functionalized analogues, particularly when specific isomers are required for biological evaluation or material properties.

Diastereoselective and Enantioselective Strategies in Decatriene Synthesis

Diastereoselective and enantioselective strategies are employed to control the relative and absolute stereochemistry, respectively, during the synthesis of decatrienes and related structures. Intramolecular Diels-Alder (IMDA) reactions of decatrienes are powerful tools for constructing polycyclic systems with defined stereochemistry. Studies on IMDA reactions of 1,3,9-decatrienes have demonstrated their utility in accessing perhydroindene and octahydronaphthalene substructures found in natural products, often with high diastereoselectivity. nih.govnih.gov The diastereochemical outcome in IMDA reactions can be influenced by the careful design of the triene substrate and the reaction conditions, including the use of Lewis acids. nih.gov

Enantioselective approaches aim to synthesize a single enantiomer of a chiral decatriene or a molecule containing a decatriene moiety. While direct enantioselective synthesis of this compound is less explored in the provided literature, enantioselective methods have been successfully applied to the synthesis of related chiral triene-containing compounds. For example, enantioselective Diels-Alder reactions have been used in synthetic routes to complex natural product cores that feature a triene system. nih.gov The use of chiral catalysts or chiral auxiliaries in key bond-forming steps, such as enantioselective coupling or addition reactions, allows for the induction of asymmetry and the preferential formation of one enantiomer. nih.govsakura.ne.jp

Influence of Constrained Dienophiles on Stereoselectivity

The design of the dienophile component in Diels-Alder reactions, particularly in intramolecular variants involving decatrienes, can significantly impact the stereochemical outcome. Constrained dienophiles, where the conformation of the reactive alkene is restricted, can be utilized as stereochemical directing groups to achieve high levels of diastereoselectivity. nih.govnih.govnih.gov For instance, the use of siloxacyclopentene-constrained dienophiles in IMDA reactions of trienes, including those structurally related to decatrienes, has been shown to effectively control the stereochemistry of newly formed stereocenters, such as the relationship between ring fusion protons and adjacent substituents. nih.govnih.govnih.gov Studies comparing the cyclization of constrained trienes to their unconstrained counterparts have highlighted the superior diastereoselectivity achieved with constrained systems. nih.gov The steric bulk and conformational rigidity imposed by the constraint influence the transition state geometry, favoring the formation of specific diastereomers. rsc.org This strategy is particularly valuable for accessing stereochemical relationships that are difficult to achieve with unconstrained systems. nih.gov

Retrosynthetic Analysis for Decatriene-Containing Structures

Retrosynthetic analysis is a fundamental strategy in organic chemistry that involves working backward from a target molecule to identify simpler, readily available starting materials through a series of hypothetical bond disconnections icj-e.orgegrassbcollege.ac.infiveable.me. This approach is crucial for designing efficient synthetic routes, particularly for complex molecules like those containing the this compound motif or related polyunsaturated structures icj-e.orgrsc.org. The process typically begins by identifying key structural features and functional groups in the target molecule and making strategic disconnections to generate potential precursors or synthons fiveable.me.

For structures incorporating the decatriene framework, retrosynthetic analysis often involves considering reactions that can form carbon-carbon double bonds or assemble multi-component systems. Common disconnections might involve Diels-Alder reactions, Wittig type reactions, or other olefination strategies ntnu.noresearchgate.net. The presence of multiple double bonds in this compound allows for various disconnection strategies, depending on the desired synthetic route and available starting materials.

One approach in retrosynthetic analysis is the disconnection of carbon-carbon multiple bonds. For example, an alkene can be disconnected to an alcohol precursor via a hypothetical hydration reaction, which is the reverse of dehydration icj-e.org. Similarly, ozonolysis can be considered as a disconnection tool for cleaving carbon-carbon double or triple bonds, leading back to carbonyl compounds pharmainfo.inyoutube.com. Studies on the ozonolysis of cyclic trienes like 1,5,9-cyclododecatriene (B1592173) have shown its utility in preparing unsaturated compounds with specific double bond configurations, which can serve as intermediates in the synthesis of polyunsaturated molecules pharmainfo.in.

Intramolecular Diels-Alder (IMDA) reactions are powerful tools in constructing cyclic systems containing diene or triene units. Retrosynthetic analysis of polycyclic structures featuring a decatriene or similar polyene core might point towards an IMDA cyclization of a suitable linear or less complex polyene precursor researchgate.netnih.gov. For instance, the stereoselective synthesis of the decahydrofluorene core of hirsutellones, which contains a polycyclic structure, was achieved through a highly stereoselective intramolecular Diels-Alder cyclization of a siloxacyclopentene-constrained tetraene nih.gov. This highlights how retrosynthetic analysis can guide the design of key bond-forming reactions like IMDA to control stereochemistry and construct complex carbon skeletons nih.gov.

The application of retrosynthetic analysis to complex natural products containing decatriene or related polyene structures often involves multiple disconnection steps and functional group interconversions (FGIs) egrassbcollege.ac.infiveable.me. Each disconnection step simplifies the target molecule into potentially simpler precursors icj-e.org. These precursors are then evaluated based on their commercial availability or ease of synthesis fiveable.me. The process is iterative, continuing until readily available starting materials are identified icj-e.orgfiveable.me.

Detailed research findings in retrosynthetic analysis for such compounds often involve exploring different potential disconnections and evaluating the feasibility and efficiency of the corresponding forward reactions. This can involve considering factors such as regioselectivity, stereoselectivity, and the availability of suitable reagents and reaction conditions egrassbcollege.ac.in. Data tables in this context might summarize proposed disconnections, the resulting synthons or precursors, and the corresponding synthetic transformations required in the forward direction.

For example, in the retrosynthesis of a spirocyclic unsaturated ketone, a 1,6-diX disconnection was considered, leading back to precursors that could be formed via a reconnection strategy involving the formation of a six-membered ring alkene, followed by oxidative cleavage (ozonolysis) youtube.com. This illustrates how retrosynthetic thinking can involve temporarily forming rings or functional groups that are later cleaved or transformed in the forward synthesis to arrive at the desired structure youtube.com.

While specific detailed data tables solely focused on the retrosynthetic analysis of this compound itself were not prominently found in the search results, the principles and methodologies of retrosynthetic analysis are universally applied in organic synthesis to molecules of varying complexity, including those with polyene structures. The examples found regarding the synthesis of polycyclic compounds and natural products containing diene and triene units demonstrate the general strategies employed in the retrosynthetic design for decatriene-containing structures researchgate.netyoutube.comnih.gov.

The retrosynthetic approach provides a systematic way to break down complex synthetic challenges into smaller, more manageable steps, ultimately leading to the identification of viable synthetic pathways from simple starting materials icj-e.orgresearchgate.net.

Table 1: Illustrative Retrosynthetic Disconnections and Corresponding Forward Reactions (Based on general principles and related examples)

| Target Structure Feature | Proposed Retrosynthetic Disconnection | Resulting Precursors/Synthons | Corresponding Forward Reaction Type | Notes |

| C=C Double Bond | Cleavage of the double bond | Two fragments with potential carbonyl or protected carbonyls | Wittig, Horner-Wadsworth-Emmons, Tebbe, or similar olefination | Common strategy for alkene synthesis. |

| 1,4-Diene Unit | Disconnection to a dienophile and a species capable of forming a diene | Dienophile and Diene precursor | Diels-Alder reaction | Useful for constructing six-membered rings. |

| Polyene Chain | Disconnection at allylic or bis-allylic positions | Allylic or vinylic fragments | Coupling reactions (e.g., palladium-catalyzed coupling) | Strategies for assembling unsaturated chains. |

| Cyclic Structure with Diene/Triene | Cleavage of bonds forming the ring | Acyclic polyene precursor | Intramolecular Diels-Alder reaction or other cyclization | Applicable for constructing cyclic systems within the molecule. researchgate.netnih.gov |

Retrosynthetic analysis is an iterative process that may involve exploring multiple potential pathways and evaluating their practicality based on known chemical reactions, selectivity issues, and the availability of starting materials fiveable.me. The goal is to identify the most convergent and efficient route to the target molecule egrassbcollege.ac.in.

Table 2: Key Considerations in Retrosynthetic Analysis of Polyenes

| Consideration | Description | Relevance to Decatriene-Containing Structures |

| Strategic Bonds | Identifying bonds whose cleavage simplifies the molecule significantly or reveals key functional relationships. | Carbon-carbon double bonds, allylic or bis-allylic C-C single bonds. |

| Functional Groups | Recognizing functional groups and their potential interconversions (FGIs) to enable disconnections. | The alkene functional groups are central, and their manipulation (e.g., oxidation, reduction) can be considered. |

| Selectivity | Planning for regioselectivity and stereoselectivity in both retrosynthetic disconnections and forward steps. | Controlling the position and geometry of the double bonds in the synthesis is critical. |

| Available Materials | Ensuring that the identified precursors are readily available or easily synthesized. | Starting materials should be accessible to make the synthetic route practical. fiveable.me |

| Convergency | Aiming for synthetic routes where multiple fragments are coupled in later stages. | Convergent routes are generally more efficient for complex molecules. fiveable.me |

The application of computational tools and databases can further aid retrosynthetic analysis by suggesting possible disconnections and known reactions researchgate.netmdpi.com. However, expert chemical intuition and a deep understanding of reaction mechanisms remain essential in designing successful synthetic strategies egrassbcollege.ac.in.

Elucidation of Reactivity and Reaction Mechanisms of Deca 1,4,9 Triene

Cycloaddition Chemistry

Cycloaddition reactions involving deca-1,4,9-triene typically involve two of its double bonds participating in the formation of a cyclic product. The intramolecular nature of some of these reactions is particularly relevant due to the tethering of the reactive centers within the same molecule.

Intramolecular Diels-Alder (IMDA) Reactions

Intramolecular Diels-Alder reactions of this compound or its derivatives involve one of the double bonds acting as the diene component and another as the dienophile component, linked by a chain of atoms. This arrangement facilitates the reaction by reducing the unfavorable entropy associated with bringing two separate molecules together. mdpi.comresearchgate.netmdpi.com Studies have investigated the IMDA reactions of substituted deca-1,3,9-trienes, which are closely related systems where the diene is conjugated. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govpreprints.org While the exact isomer this compound (with a skipped diene) is less commonly discussed in the provided search results regarding IMDA compared to conjugated decatrienes (like deca-1,3,9-triene), the principles governing IMDA in similar decatriene (B1670116) systems offer valuable insights into the potential reactivity of this compound if appropriately functionalized or isomerized in situ to a conjugated system.

Mechanistic Insights into Asynchronicity and Concertedness

Intramolecular Diels-Alder reactions, including those involving decatriene systems, are generally considered concerted pericyclic reactions. uh.edu However, the degree of bond formation at the two termini of the diene and dienophile in the transition state can be asynchronous. uh.edunih.gov Computational studies using Molecular Electron Density Theory (MEDT) on related deca-1,3,9-trienes indicate that while the reactions are concerted, there can be variations in the degree of bond asynchronousity in the transition state. mdpi.comresearchgate.netresearchgate.netnih.gov For decatriene systems, the effects of asynchronicity may be less pronounced compared to other systems. uh.edu

Stereochemical Outcomes and Selectivity, including Cis/Trans and Endo/Exo Relationships

The stereochemical outcome of IMDA reactions in decatriene systems is influenced by the geometry of the diene and dienophile, as well as the conformation of the tether linking them in the transition state. For systems related to this compound, such as substituted deca-1,3,9-trienes, the stereochemistry of the triene sp² carbons is transformed into sp³ stereogenic centers at the ring junctions of the cycloadduct. scielo.brscispace.com In IMDA reactions of E-dienes in decatriene systems, the anti transition state is often sterically favored, leading to trans-fused products. uh.educhemtube3d.com The internal bond formation may be more advanced in the anti transition state, favoring the trans product. uh.edu Conversely, the syn transition state can lead to cis-fused products, with external bond formation being more advanced. uh.edu For Z-dienes in similar systems, the cis-fused adduct is often the predominant or sole product, regardless of the tether length or nature. uh.edu This is typically attributed to the anti transition state for Z-dienes leading to a cis-fused product. uh.edu The terms endo and exo relate to the relative orientation of substituents on the dienophile with respect to the diene in the transition state. While intermolecular Diels-Alder reactions often show a preference for the endo transition state due to secondary orbital interactions, this "endo effect" may not be as pronounced or can be overridden by steric factors in IMDA reactions, particularly in unactivated systems like simple decatrienes. chemtube3d.com The molecule may fold in the most sterically favorable way. chemtube3d.com Diastereoselectivity in conformationally mobile decatrienes can be influenced by sterically favored transition states. uh.edu

Data Table: Stereochemical Outcomes in IMDA of Model Decatriene Systems (Illustrative based on related systems)

| Diene Geometry | Transition State Preference (Steric) | Preferred Product Ring Fusion |

| E-diene | Anti | Trans-fused |

| Z-diene | Anti | Cis-fused |

Influence of Electronic Activation and Substituent Effects

Electronic activation and the presence of substituents on either the diene or dienophile components of a decatriene system can significantly influence the rate and stereoselectivity of IMDA reactions. Electron-withdrawing groups on the dienophile or electron-donating groups on the diene can accelerate the reaction by lowering the activation energy, consistent with polar Diels-Alder reactions. mdpi.comresearchgate.netresearchgate.netnih.govpreprints.org Studies on substituted deca-1,3,9-trienes show that substituents can affect activation energies. mdpi.comresearchgate.netresearchgate.netnih.gov While substitution may not drastically alter the fundamental electronic structure or reactivity of the reagents compared to intermolecular processes, it can impact the relative energies of transition states, thereby influencing selectivity. mdpi.comresearchgate.netresearchgate.netnih.gov The position of substituents can also be crucial. For instance, in polar IMDA reactions of deca-1,3,9-triene systems, the position of mono- or disubstitution can determine the regiochemistry of the resulting bicyclic compounds. preprints.org Substituents can activate specific positions, favoring certain electrophilic/nucleophilic interactions in the transition state. preprints.org Steric effects of substituents in the tethering chain can also promote facile stereocontrolled formation of specific products, such as trans-fused decalins. nih.gov The ratios of products in IMDA of unactivated trienes can be improved or reversed by using substituents or additives like Lewis acids. uh.edu

Comparative Analysis with Intermolecular Diels-Alder Processes

Intramolecular Diels-Alder reactions involving decatriene systems share fundamental electronic and energetic similarities with their intermolecular counterparts. mdpi.comresearchgate.netresearchgate.netnih.gov Both are pericyclic reactions under stereoelectronic control. scispace.com However, a key advantage of IMDA reactions is the lower, less unfavorable activation entropy compared to intermolecular reactions, which brings the reactive components together within a single molecule. mdpi.comresearchgate.netresearchgate.netnih.gov This can result in significantly faster reaction rates for IMDA processes, sometimes by a factor of 10⁴. mdpi.comresearchgate.netresearchgate.netnih.gov While intermolecular Diels-Alder reactions often require activation through conjugated electron-withdrawing groups on the dienophile, this is not always strictly necessary in IMDA and transannular Diels-Alder (TADA) reactions. scispace.com The tethering can facilitate reactions even with relatively unactivated dienophiles. scispace.comchemtube3d.com Steric effects can be pronounced in both intermolecular and intramolecular versions, but their impact can differ depending on the specific system and the position of substituents. scispace.com The dominant regiochemistry predicted by frontier molecular orbital theory in intermolecular reactions can potentially be overruled in IMDA reactions by the way the diene and dienophile are linked, provided the tether is not excessively long. scispace.com

Data Table: Comparison of IMDA and Intermolecular Diels-Alder Reactions (General)

| Feature | Intramolecular Diels-Alder (IMDA) | Intermolecular Diels-Alder |

| Activation Entropy | Lower, less unfavorable | Higher, more unfavorable |

| Reaction Rate | Generally faster | Generally slower |

| Activation Requirement | Can be successful with less activated components | Often requires activated components |

| Steric Effects | Significant, influenced by tether | Significant, influenced by separate molecules |

| Regiochemistry | Can be influenced by tethering | Primarily governed by electronic factors (FMOs) |

Hetero-Diels-Alder Cycloadditions Involving Decatriene Derivatives

While the primary focus of the search results regarding decatrienes and cycloadditions is on the all-carbon Diels-Alder reaction, the possibility of hetero-Diels-Alder cycloadditions involving decatriene derivatives exists if one of the reacting π systems contains a heteroatom (like N, O, or S). The provided search results mention heteroatoms in the context of removable tethers or chiral auxiliaries in IMDA reactions princeton.edu, or in the context of using nitroalkenes as dienophiles which can also act as heterodienes in formal [4+2] cyclizations leading to nitronates nih.gov. However, specific examples or detailed mechanisms of hetero-Diels-Alder reactions directly utilizing this compound as a component (either as a heterodiene or heterodienophile, or reacting with a hetero-containing partner) were not prominently featured in the immediate search results. Research on related systems, such as cycloadditions involving nitroalkenes tethered to trienes, demonstrates the potential for incorporating heteroatoms into the cycloaddition framework. nih.gov Further investigation would be needed to detail specific hetero-Diels-Alder reactions involving this compound derivatives.

Radical and Ionic Reactions

This compound can undergo reactions involving radical or ionic intermediates, leading to various cyclic and acyclic products. The presence of multiple isolated double bonds provides several potential sites for initiation and propagation of these reactions.

Dihalocarbene Addition Mechanisms to Unsaturated Centers

The addition of dihalocarbenes to alkenes is a well-established method for synthesizing gem-dihalocyclopropanes. libretexts.orgresearchgate.net Dihalocarbenes, being neutral molecules with a divalent carbon atom containing only six valence electrons, are highly reactive intermediates. libretexts.org They can be generated through various methods, including the α-elimination of hydrogen halide from haloforms under basic conditions. libretexts.orgresearchgate.net

The mechanism of dihalocarbene addition to simple alkenes is often considered a concerted, single-step process where two new sigma bonds are formed simultaneously. libretexts.orgresearchgate.net However, for strained or electron-rich alkenes, or with certain carbenes, stepwise mechanisms involving dipolar or radical intermediates have been proposed. researchgate.netacs.org

For this compound, the addition of dihalocarbenes can occur at any of the three isolated double bonds. The regioselectivity and stereoselectivity of the addition will depend on the specific dihalocarbene used and the reaction conditions. While direct studies on dihalocarbene addition specifically to this compound are not extensively detailed in the provided search results, research on similar polyenes and isolated double bonds provides insight into the potential mechanisms. Studies on the addition of dibromocarbene to cis,trans,trans-cyclododeca-1,5,9-triene have shown stereoselective addition. clockss.org The reaction typically involves the approach of the carbene to the π system of the alkene, leading to the formation of a three-membered ring. libretexts.org

Intramolecular Ionic Diels-Alder (IIDA) Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically proceeding through a concerted mechanism. wikipedia.org Intramolecular Diels-Alder (IMDA) reactions occur when the diene and dienophile are part of the same molecule, leading to the formation of cyclic systems. cdnsciencepub.com Intramolecular Ionic Diels-Alder (IIDA) reactions are a variant where the reaction involves charged intermediates, often generated from the protonation of polyenes or related precursors, leading to the formation of carbocations that act as electrophiles in a cycloaddition-like process with an alkene or diene unit within the same molecule. acs.org

Studies on IIDA reactions of polyenes have explored mechanisms involving the generation of allyl cations which undergo cycloaddition with a diene component. acs.org The stereochemical outcome of these reactions can be influenced by the conformation of the reacting polyene chain in the transition state. mdpi.comchemtube3d.com For a triene like this compound, an IIDA reaction would require the formation of a carbocation and a suitable diene or alkene partner within the same molecule. While this compound itself contains isolated double bonds, functionalization could potentially create a system capable of undergoing an IIDA reaction. Research on the IIDA reactions of dieniminiums has shown that these reactions can proceed through a non-concerted two-stage one-step mechanism, involving significant intramolecular global electron density transfer at the transition state. mdpi.com The activation enthalpies for IIDA reactions can be relatively low, making them synthetically useful. mdpi.com

For this compound, an IIDA reaction would likely involve the activation of one of the double bonds to generate a carbocation, which would then interact with another double bond in an intramolecular fashion. The specific outcome would depend on which double bond is activated and the relative positions and configurations of the reacting centers.

Oxidative Transformations and Rearrangements

Oxidative reactions of this compound can lead to various oxygenated products, including epoxides, diols, and cleavage products. These transformations can be accompanied by skeletal rearrangements, particularly in polyene systems.

Oxidative Skeletal Rearrangements of Related Polyenes

Oxidative skeletal rearrangements in polyenes involve changes in the carbon framework concurrent with oxidation. These rearrangements are often initiated by the formation of reactive intermediates, such as carbocations or radicals, generated through the interaction of the polyene with an oxidant, often catalyzed by enzymes or metal complexes. researchgate.netnih.govrsc.org

Studies on the biosynthesis of natural products containing polycyclic frameworks have revealed enzymatic oxidative rearrangements of linear or cyclic polyenes. These processes can involve the generation of carbocations which undergo Wagner-Meerwein rearrangements or similar skeletal reorganizations. nih.govchinesechemsoc.org For example, cytochrome P450 enzymes have been shown to catalyze oxidative rearrangements of terpenoids, involving the transient generation and rearrangement of carbocation intermediates. nih.govrsc.org

While this compound is a relatively simple acyclic triene compared to the complex polycyclic systems often involved in enzymatic rearrangements, it is susceptible to acid-catalyzed rearrangements of its carbon skeleton, particularly after initial oxidation or protonation. The presence of multiple double bonds allows for the potential formation of stabilized carbocations that can undergo hydride or alkyl shifts, leading to rearranged isomers.

Epoxidation Strategies for Triene Systems

Epoxidation is a reaction that converts an alkene into an epoxide ring, typically by reaction with a peroxycarboxylic acid or other oxidizing agents. chemistrysteps.com For triene systems like this compound, selective epoxidation of one or more double bonds can be achieved depending on the reagent and conditions used.

Common epoxidation reagents include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. chemistrysteps.com The mechanism generally involves the electrophilic attack of the peroxy acid on the alkene double bond in a concerted process. chemistrysteps.com The stereochemistry of the alkene is typically retained in the epoxide product (syn addition). chemistrysteps.com

For a triene with isolated double bonds, the reactivity of each double bond towards epoxidation can be influenced by steric and electronic factors. Selective epoxidation can sometimes be achieved by controlling the stoichiometry of the oxidizing agent or by using catalysts that favor reaction at a specific type of double bond (e.g., more or less substituted). Strategies for the epoxidation of triene systems have been explored in the synthesis of complex molecules, often requiring careful control to achieve regioselectivity. mdpi.comresearchgate.netresearchgate.netuni-halle.de For this compound, it is possible to selectively epoxidize one or more of the double bonds, potentially leading to mono-, di-, or triepoxides, or a mixture thereof, depending on the reaction conditions.

Compound Table

| Compound Name | PubChem CID |

| This compound | 112080 nih.gov, 5362806 nih.gov |

Data Tables

Table 1: Potential Dihalocarbene Addition Products of this compound

| Unsaturated Center | Potential Product Type | Notes |

| C1=C2 | Gem-dihalocyclopropane | Addition to terminal alkene |

| C4=C5 | Gem-dihalocyclopropane | Addition to internal alkene |

| C9=C10 | Gem-dihalocyclopropane | Addition to terminal alkene |

| Multiple centers | Bis- or Tris-cyclopropanes | Possible with excess carbene |

Table 2: Factors Influencing Epoxidation of Trienes

| Factor | Influence on Epoxidation of this compound |

| Steric Hindrance | Less hindered double bonds (C1=C2, C9=C10) may react faster than C4=C5. |

| Electronic Effects | Subtle differences in electron density at double bonds could influence reactivity. |

| Stoichiometry | Using one equivalent of oxidant may favor monoepoxidation; excess can lead to multiple epoxidations. |

| Reagent Type | Different peroxy acids or catalytic systems can exhibit varying selectivities. |

Transition Metal-Catalyzed Processes

Transition metal catalysis plays a significant role in mediating reactions involving alkenes, including oligomerization, co-oligomerization, metathesis, and heteroannulation. This compound, with its multiple double bonds, can participate in complex catalytic cycles leading to diverse products.

Cobalt-Catalyzed Oligomerization and Co-oligomerization

Cobalt catalysts are known to be effective in the oligomerization and co-oligomerization of olefins and conjugated dienes, often yielding linear products. rsc.orgresearchgate.net While specific studies focusing solely on the cobalt-catalyzed oligomerization or co-oligomerization of this compound were not extensively detailed in the search results, related reactions provide insight into the potential behavior of this compound under such conditions.

Cobalt systems, particularly those containing cobalt in a reduced state, have been shown to oligomerize butadiene, forming acyclic dimers like 3-methylhepta-1,4,6-triene and octa-1,3,6-triene, as well as acyclic trimers such as 3,6-dimethyldeca-1,4,7,9-tetraene. rsc.org The formation of these trimers suggests that a C10 triene like this compound could potentially be formed or involved as an intermediate or product in the oligomerization of smaller dienes or co-oligomerization of dienes with monoolefins.

Studies on the co-oligomerization of butadiene and ethylene (B1197577) catalyzed by nickel systems have demonstrated the formation of 1,trans-4,9-decatriene. oup.com Although this is a nickel-catalyzed process, it highlights that this compound isomers can be products of transition metal-catalyzed coupling reactions between smaller hydrocarbon units. The mechanism often involves the coordination of the diene and alkene monomers to the metal center, followed by insertion and chain growth steps. rsc.orgresearchgate.net

Cobalt-mediated co-oligomerization of alkynes with enol ethers has been reported to yield acyclic 1,3,5-trienes. nih.gov This demonstrates the ability of cobalt catalysts to facilitate the formation of triene structures through the coupling of different unsaturated substrates.

While direct data on the oligomerization of this compound itself with cobalt catalysts were not retrieved, the existing literature on related cobalt-catalyzed reactions of dienes and alkenes suggests that this compound could potentially undergo self-oligomerization or co-oligomerization with other unsaturated hydrocarbons in the presence of appropriate cobalt catalysts and co-catalysts, likely proceeding through mechanisms involving metal-hydride and metal-alkyl intermediates. researchgate.netpurdue.edu The specific products would depend on the catalyst system, reaction conditions, and the positions of the double bonds in the starting materials.

Cross Metathesis and Ring-Closing Metathesis in Decatriene Construction

Olefin metathesis, catalyzed by transition metal carbene complexes (particularly ruthenium and molybdenum catalysts), is a powerful tool for the formation and rearrangement of carbon-carbon double bonds. organic-chemistry.orgorganic-chemistry.org Cross metathesis (CM) involves the redistribution of alkylidene fragments between two different alkenes, while ring-closing metathesis (RCM) is an intramolecular CM reaction that leads to the formation of cyclic structures with the extrusion of a small olefin, typically ethylene. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

This compound, possessing terminal and internal double bonds, can be a substrate or a product in metathesis reactions. RCM is widely used for the synthesis of cyclic alkenes of various sizes. organic-chemistry.orgwikipedia.org While this compound is an acyclic triene, the principles of RCM are relevant to the synthesis of cyclic compounds that might incorporate structural features found in decatrienes or could be formed from precursors containing similar alkene arrangements.

Cross metathesis reactions have been applied to the synthesis of substituted dienes and polyenes. researchgate.netnih.gov For instance, the cross metathesis of terminal alkenes with dienyl esters has been shown to yield substituted dienyl esters. nih.gov The chemoselectivity in such reactions, particularly when multiple double bonds are present, can be controlled by the choice of catalyst and reaction conditions. researchgate.netnih.gov Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their functional group tolerance. researchgate.netbeilstein-journals.org

The construction of triene systems, including those structurally related to this compound, can be achieved through controlled metathesis reactions. For example, the dimerization of terminal 1,3-dienes using molybdenum and tungsten catalysts can yield E,Z,E-trienes. nih.gov Ene-diene cross metathesis can also produce substituted trienes or tetraenes depending on the starting materials. nih.govbeilstein-journals.org

While the search results did not provide specific examples of the synthesis of this compound directly via RCM or its participation as a substrate in RCM, the application of CM to polyenes and the synthesis of trienes through various metathesis strategies indicate that CM and RCM principles are highly relevant to the potential synthesis or transformation of this compound or its isomers. The selective reaction of specific double bonds within a polyene substrate is a key aspect of applying metathesis to complex molecules. nih.gov

Chalcogenative Heteroannulation Reactions

Chalcogenative heteroannulation reactions involve the formation of heterocyclic rings containing a chalcogen atom (sulfur, selenium, or tellurium), often catalyzed by transition metals. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net These reactions typically involve the cyclization of unsaturated substrates, such as alkenes or alkynes, with the incorporation of a chalcogen species. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

While the search results did not yield specific examples of this compound undergoing chalcogenative heteroannulation, the general principles and reported examples of these reactions with related alkene and alkyne substrates can provide insight into potential transformations.

Transition metals such as copper, cobalt, palladium, nickel, indium, silver, and iron have been used to catalyze chalcogenative cyclizations. mdpi.com These reactions often involve the activation of a diorganyl dichalcogenide or elemental chalcogen source by the metal catalyst, followed by the addition of the chalcogen species to the unsaturated substrate and subsequent cyclization. mdpi.comresearchgate.net

Examples of chalcogenative cyclization include the synthesis of selenophenes from terminal alkynes and selenium powder catalyzed by copper, and the formation of chalcogen-functionalized heterocycles from alkenes and alkynes with diorganyl dichalcogenides. mdpi.comresearchgate.net Radical intermediates can also be involved in some chalcogenative cyclization processes. mdpi.commdpi.com

Spirocyclic compounds containing a deca-3,6,9-triene-2,8-dione core and incorporating a selenium atom have been synthesized via silver-catalyzed selenylative ipso-annulation of activated alkynes with selenium and boronic acids. acs.org While the starting material is an alkyne and the resulting structure is spirocyclic, this demonstrates that triene systems can be present in products formed through transition metal-catalyzed chalcogenative annulation processes. acs.org

Given the presence of multiple alkene functionalities in this compound, it is conceivable that under appropriate conditions with a suitable chalcogen source and transition metal catalyst, one or more of the double bonds could participate in a chalcogenative heteroannulation reaction, leading to the formation of a cyclic product containing a chalcogen atom. The specific outcome would depend on the catalyst, chalcogen source, and the relative reactivity and position of the double bonds in this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5362806, 112080 nih.govnih.gov |

| 3-methylhepta-1,4,6-triene | Not Found |

| Octa-1,3,6-triene | Not Found |

| 3,6-dimethyldeca-1,4,7,9-tetraene | Not Found |

| 1,trans-4,9-decatriene | Not Found |

| Butadiene | 10470 beilstein-journals.org |

| Ethylene | 6325 |

| Selenium | 6326632 |

Interactive Data Tables:

Based on the search results, specific quantitative data for this compound's reactivity in the outlined reactions were limited. The provided information focused more on the types of reactions possible with similar substrates and the general outcomes. Therefore, creating detailed interactive data tables with specific yields, conditions, etc., solely for this compound based on the search results is not feasible. The narrative provides a qualitative overview based on related chemistry.

However, if specific experimental data for this compound in these reactions were available, an interactive table could be structured as follows:

| Reaction Type | Catalyst System | Substrate(s) | Product(s) | Conditions (Temperature, Solvent, etc.) | Yield (%) | Notes |

| Cobalt-Catalyzed Oligomerization | Co catalyst/ligand | This compound | Oligomers | [Specific Conditions] | [Yield] | [Notes] |

| Cobalt-Catalyzed Co-oligomerization | Co catalyst/ligand | This compound + Co-monomer | Co-oligomers | [Specific Conditions] | [Yield] | [Notes] |

| Cross Metathesis | Ru or Mo catalyst | This compound + Alkene | CM Products | [Specific Conditions] | [Yield] | [Notes] |

| Ring-Closing Metathesis | Ru or Mo catalyst | Precursor Diene/Triene | Cyclic Product (potentially related to decatriene structure) | [Specific Conditions] | [Yield] | [Notes] |

| Chalcogenative Heteroannulation | Transition Metal catalyst | This compound + Chalcogen Source | Heterocyclic Product | [Specific Conditions] | [Yield] | [Notes] |

This table structure serves as an example of how data would be presented if available.

References (from search results):

nih.gov this compound | C10H16 | CID 5362806 - PubChem nih.gov 1,4,9-Decatriene | C10H16 | CID 112080 - PubChem mdpi.com Recent Approaches in Transition Metal-Catalyzed Chalcogenative Heteroannulation of Alkenes and Alkynes - MDPI researchgate.net Recent Approaches in Transition Metal-Catalyzed Chalcogenative Heteroannulation of Alkenes and Alkynes - ResearchGate nih.gov Alkene Chemoselectivity in Ruthenium-Catalyzed Z-Selective Olefin Metathesis - PMC dntb.gov.ua Transition Metal‐Free Synthesis of Carbo‐ and Heterocycles via Reaction of Alkynes with Organylchalcogenides - OUCI researchgate.net Recent Advances in Tandem Selenocyclization and Tellurocyclization with Alkenes and Alkynes | Request PDF - ResearchGate rsc.org 227 Formation of Acyclic Trimers from the Oligomerisation of Butadiene with Cobalt Catalysts - RSC Publishing Home nih.gov Cobalt-mediated linear 2:1 co-oligomerization of alkynes with enol ethers to give 1-alkoxy-1,3,5-trienes: a missing mode of reactivity - PubMed researchgate.net Cross-Metathesis of 1,3-Dienes with Electron-Deficient Olefins. - ResearchGate researchgate.net Selective Dimerization/Oligomerization of α-Olefins by Cobalt Bis(imino)pyridine Catalysts Stabilized by Trifluoromethyl Substituents: Group 9 Metal Catalysts with Productivities Matching Those of Iron Systems | Request PDF - ResearchGate organic-chemistry.org Cross Metathesis - Organic Chemistry Portal nih.gov Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC Bidirectional cross metathesis and ring-closing metathesis/ring opening of a C2-symmetric building block: a strategy for the synthesis of decanolide natural products mdpi.com Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - MDPI beilstein-journals.org Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics purdue.edu High Temperature Alkene Oligomerization on Single Site Cobalt Catalysts - Purdue e-Pubs beilstein-journals.org Ene–yne cross-metathesis with ruthenium carbene catalysts oup.com Ligand Effects in the Cooligomerization of Butadiene and Ethylene by a Nickel-based Catalyst System organic-chemistry.org Ring Closing Metathesis - Organic Chemistry Portal wikipedia.org Ring-closing metathesis - Wikipedia researchgate.net Diorganyl Dichalcogenides, Copper and Iron Salts: Versatile Cyclization System to Achieve Carbo- and Heterocycles from Alkynes | Request PDF - ResearchGate acs.org Access to Diverse Seleno-spirocyclohexadienones via Ag(II)-Catalyzed Selenylative ipso-Annulation with Se and Boronic Acids | ACS Omega beilstein-journals.org Butadiene - PubChem Ethylene - PubChem Selenium - PubChem

Computational and Theoretical Chemistry of Deca 1,4,9 Triene Systems

Quantum Chemical Methodologies

Quantum chemical methodologies are central to understanding the intricate details of chemical reactions involving deca-1,4,9-triene systems. These methods model the electronic structure of molecules to predict their behavior and reaction outcomes.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. nih.govmdpi.comresearchgate.net It allows for the calculation of molecular geometries, energies, and other electronic properties, making it invaluable for elucidating complex reaction pathways. pku.edu.cnresearchgate.net For triene systems, such as isomers of this compound, DFT is frequently employed to study pericyclic reactions like intramolecular Diels-Alder (IMDA) reactions and sigmatropic rearrangements. researchgate.netnih.gov

DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. pku.edu.cn For instance, in the IMDA reaction of a deca-1,3,9-triene system, DFT at the B3LYP/6-31+G(d) level of theory has been used to compute the product distributions by analyzing the populations of different transition structures. researchgate.net This approach provides insights into the origins of stereoselectivity in these reactions. researchgate.net Furthermore, DFT has been shown to be reliable for determining geometries and energies, offering a significant advantage in speed and efficiency over traditional wavefunction-based methods. nih.gov Different functionals, such as B3LYP and M06-2X, are often benchmarked against experimental data or high-level ab initio methods to ensure accuracy for specific reaction types, like the IMDA reactions of nonatrienes. rsc.organu.edu.au

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. mdpi.comnih.govresearchgate.net This theory analyzes the changes in electron density along a reaction pathway to provide a detailed understanding of the molecular mechanism. mdpi.com MEDT challenges traditional models like Frontier Molecular Orbital (FMO) theory, arguing that the analysis of electron density, a physical observable, provides a more rigorous foundation for understanding reactivity. encyclopedia.pub

A key application of MEDT is the study of cycloaddition reactions. For example, an MEDT study on the IMDA reactions of substituted deca-1,3,9-trienes revealed that the electronic and energetic aspects of these intramolecular reactions are remarkably similar to their intermolecular counterparts. preprints.org The theory utilizes tools like the topological analysis of the Electron Localization Function (ELF) to understand bond formation. This analysis has shown that C-C bond formation in cycloadditions occurs through the coupling of pseudoradical centers that form along the reaction path. encyclopedia.pub By focusing on the flow and reorganization of electron density, MEDT provides a comprehensive picture of the bonding changes throughout a reaction. mdpi.compreprints.org

Analysis of Electronic Structure and Reactivity Descriptors

To quantify and predict the reactivity of molecules like this compound, computational chemistry relies on various descriptors derived from their electronic structure. These indices help classify the nature of reactants and predict their behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.com This model is particularly effective in explaining pericyclic reactions, such as the Diels-Alder reaction, which is relevant to decatriene (B1670116) systems. wikipedia.orgfiveable.me The theory posits that reactivity is governed by three main factors: the repulsion between occupied orbitals, electrostatic attraction/repulsion, and the attractive interaction between the HOMO of a nucleophile and the LUMO of an electrophile. wikipedia.org

In the context of a decatriene undergoing an IMDA reaction, the interacting fragments are the diene (HOMO) and the dienophile (LUMO). The energy gap and symmetry of these frontier orbitals determine the feasibility and stereochemical outcome of the reaction. fiveable.meslideshare.net FMO theory can predict whether a reaction is thermally or photochemically allowed and can explain phenomena like the endo/exo selectivity in Diels-Alder reactions. fiveable.meskidmore.edu However, FMO theory has limitations, especially in complex molecules where orbitals are delocalized or when dealing with intramolecular reactions where defining the interacting fragments can be ambiguous. slideshare.net

Conceptual DFT provides a framework for defining chemical reactivity indices that quantify the electrophilic and nucleophilic character of molecules. The global electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge, while the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons. researchgate.net These indices are powerful tools for studying polar organic reactions. nih.gov

For intramolecular reactions like the IMDA of decatriene systems, applying these indices requires partitioning the molecule into reactive fragments (e.g., diene and dienophile). rsc.org Studies on substituted deca-1,3,9-trienes have used these indices to classify the reacting moieties and predict the direction of electron flow. preprints.org For instance, a compound can be classified as a strong electrophile or a moderate nucleophile based on the calculated values of ω and N. preprints.org This classification helps in understanding the electronic demand of the reaction. researchgate.net

The table below presents the calculated electrophilicity and nucleophilicity indices for several substituted deca-1,3,9-triene (DTE) derivatives, illustrating how substitution patterns influence their reactivity profiles. preprints.org

| Compound | Electrophilicity (ω) in eV | Nucleophilicity (N) in eV | Classification |

|---|---|---|---|

| 2-nitro-9-methyl-deca-1,3,9-triene | 2.38 | 2.54 | Strong electrophile, Moderate nucleophile |

| 2-nitro-9-methoxy-deca-1,3,9-triene | 2.43 | 2.97 | Strong electrophile, Borderline strong nucleophile |

Global Electron Density Transfer (GEDT) is a measure of the net charge transfer between two reacting species (or fragments) at the transition state. researchgate.net It is a powerful descriptor for quantifying the polar character of a reaction. rowan.edu The GEDT is calculated by summing the net charges of the atoms in one of the fragments at the transition state geometry. researchgate.net A negligible GEDT value (typically < 0.05 electrons) indicates a non-polar mechanism, whereas a significant value suggests a polar process involving substantial charge redistribution. researchgate.net

In polar reactions, a higher GEDT at the transition state is strongly correlated with a lower activation energy, indicating that the charge transfer process stabilizes the transition state and accelerates the reaction. mdpi.comnih.govresearchgate.net For the intramolecular Diels-Alder reaction of the parent (E)-deca-1,3,9-triene, the process is classified as a non-polar reaction due to a negligible GEDT at the transition state. researchgate.net This analysis is crucial within MEDT, as it demonstrates how the flow of electron density directly impacts reaction kinetics. encyclopedia.pubrowan.edu The GEDT thus provides a quantitative link between the electronic nature of a reaction and its rate. mdpi.com

Relative Interacting Atomic Energy (RIAE) Analysis

While the term "Relative Interacting Atomic Energy (RIAE)" is not a standard term in computational chemistry literature, the underlying concept of dissecting the energy of a transition state into contributions from interacting atoms or fragments is a powerful analytical tool. A widely accepted and rigorous approach for this is the Activation Strain Model (ASM), often used in conjunction with Energy Decomposition Analysis (EDA). rsc.org This methodology allows for a quantitative understanding of the activation barriers in chemical reactions, including the pericyclic reactions that this compound could undergo.

The ASM partitions the potential energy of a reaction at any point along the reaction coordinate into two primary components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int).

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Strain Energy (ΔE_strain): This component represents the energy required to deform the reactant molecules from their equilibrium geometry to the geometry they adopt at a specific point (ζ) along the reaction coordinate.

Interaction Energy (ΔE_int): This term accounts for the actual energetic interactions between the deformed reactant fragments.

The interaction energy can be further broken down using EDA into physically meaningful components:

Electrostatic Interaction (ΔV_elstat): The classical electrostatic attraction or repulsion between the interacting fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction that arises from the overlap of filled electron orbitals, as described by the Pauli Exclusion Principle.

Orbital Interaction (ΔE_oi): The stabilizing energy gained from the mixing of occupied and unoccupied molecular orbitals of the interacting fragments. This term is crucial as it encompasses the formation of new chemical bonds.

By applying this framework to a potential Cope rearrangement of this compound, one could analyze the transition state to understand the energetic contributions that either facilitate or impede the reaction. For instance, the analysis would reveal the extent to which the activation barrier is a consequence of the energy required to distort the this compound backbone into the cyclic transition state geometry versus the electronic interactions involved in the simultaneous breaking of the C4-C5 sigma bond and the formation of a new C1-C9 sigma bond.

A hypothetical energy decomposition for a chair-like transition state in a rsc.orgrsc.org-sigmatropic rearrangement of a generic 1,5-diene is presented in the table below to illustrate the insights that could be gained.

| Energy Component | Contribution (kcal/mol) | Physical Interpretation |

| Activation Energy (ΔE‡) | +35.0 | Overall barrier to reaction |

| Strain Energy (ΔE_strain) | +50.0 | Energy to distort the diene into the TS geometry |

| Interaction Energy (ΔE_int) | -15.0 | Net stabilizing interactions in the TS |

| Decomposition of ΔE_int | ||

| Electrostatic (ΔV_elstat) | -25.0 | Favorable electrostatic attraction |

| Pauli Repulsion (ΔE_Pauli) | +40.0 | Strong repulsion between electron clouds |

| Orbital Interaction (ΔE_oi) | -30.0 | Stabilization from bond formation/delocalization |

This interactive table demonstrates how the high activation barrier is primarily due to the significant strain required to achieve the transition state geometry and the strong Pauli repulsion between the interacting allyl fragments. The stabilizing orbital and electrostatic interactions are not sufficient to fully overcome these destabilizing effects.

Characterization of Transition State Structures

The transition state (TS) is a critical point on the potential energy surface that separates reactants from products. Its structure and energy determine the kinetics and feasibility of a reaction. For pericyclic reactions of this compound, such as a rsc.orgrsc.org-sigmatropic (Cope) rearrangement, computational methods are essential for characterizing the fleeting transition state structures.

Computational studies on the Cope rearrangement of 1,5-hexadiene (B165246) and its derivatives reveal that the transition state adopts a cyclic, six-membered ring-like structure. rsc.orgresearchgate.net By analogy, the transition state for a Cope rearrangement in this compound would involve a concerted reorganization of six electrons through a cyclic array of six carbon atoms (from C4 to C9).

Geometrical Features:

The most stable transition states for acyclic 1,5-dienes are typically found to have either a chair-like or a boat-like conformation. wikipedia.org Key geometrical parameters that define these transition states include:

Breaking and Forming Bonds: The C-C single bond being broken and the new C-C single bond being formed are partially broken and partially formed, respectively. In the transition state, their bond lengths are intermediate between those of a single and a double bond.

Below is a data table presenting hypothetical, yet representative, geometrical parameters for chair and boat transition states in a Cope rearrangement of a 1,5-diene system, which would be analogous to the rearranging core of this compound.

| Parameter | Chair Transition State | Boat Transition State |

| Breaking C-C Bond Length (Å) | 2.10 | 2.05 |

| Forming C-C Bond Length (Å) | 2.10 | 2.05 |

| Allylic C-C Bond Lengths (Å) | 1.40 | 1.41 |

| Relative Energy (kcal/mol) | 0.0 | +5.0 |

Electronic Features:

The electronic nature of the Cope rearrangement transition state has been a subject of extensive study. It is generally considered to be a concerted process passing through a single transition state. wikipedia.org Depending on the specific system and substituents, the transition state can have varying degrees of diradical or aromatic character.

Aromatic Transition State: In many cases, the cyclic array of six p-orbitals in the transition state, containing six electrons, imparts a degree of aromatic stability, consistent with the Woodward-Hoffmann rules for thermally allowed rsc.orgrsc.org-sigmatropic rearrangements. wikipedia.org

Diradical Character: Alternatively, the transition state can be viewed as two interacting allyl radicals. Computational methods can quantify the degree of diradical character, which tends to be higher in more flexible or strained systems. rsc.org

N_i / N_j = exp[-(E_i - E_j) / k_B T]

Where:

N_i and N_j are the populations of transition states i and j.

E_i and E_j are their respective energies.

k_B is the Boltzmann constant.

T is the absolute temperature.

The following interactive table illustrates how the relative energy difference between two competing transition states (TS1 and TS2) affects their population distribution at a given temperature (298 K), and consequently, the predicted product ratio.

| ΔE (TS2 - TS1) (kcal/mol) | Population of TS1 (%) | Population of TS2 (%) | Predicted Product Ratio (from TS1 / from TS2) |

| 0.0 | 50.0 | 50.0 | 1:1 |

| 1.0 | 84.3 | 15.7 | ~5.4:1 |

| 2.0 | 96.8 | 3.2 | ~30:1 |

| 5.0 | 99.98 | 0.02 | ~5000:1 |

This correlation is crucial for predicting experimental outcomes. If a specific stereoisomer is formed through the lower-energy chair transition state, it will be the major product. Computational chemistry provides the essential energy data (E_i and E_j) that allows for these quantitative predictions, linking theoretical models to observable chemical phenomena. For a molecule like this compound, identifying the various possible transition state conformations and calculating their relative energies would be the first step in predicting the stereochemical course of its intramolecular rearrangements.

Applications of Deca 1,4,9 Triene As a Key Building Block in Complex Organic Synthesis

Construction of Carbocyclic and Polycyclic Frameworks

The strategic placement of double bonds in deca-1,4,9-triene allows for its application in constructing various cyclic and polycyclic structures through reactions like intramolecular Diels-Alder (IMDA) cycloadditions.

Synthesis of Decalin Ring Systems

Decalin ring systems, which are bicyclic structures consisting of two fused cyclohexane (B81311) rings, can be synthesized using this compound derivatives. Studies have explored the thermal IMDA cyclizations of decatrienes, including substituted deca-1,3,9-trienes, to form substituted decalins. nih.gov The stereoselectivity of these reactions can be influenced by the substituents and the reaction conditions. For instance, unactivated and unsubstituted (E)-deca-1,3,9-triene may yield a mixture of trans-fused and cis-fused decalins with little stereoselectivity. nih.gov However, modifications to the triene structure, such as incorporating a nitroalkene moiety, can lead to stereoselective formation of trans-fused decalin products. nih.gov

Formation of Spirocyclic Compounds

This compound can be involved in the synthesis of spirocyclic compounds, which are characterized by having at least two rings connected through a single common atom. While direct synthesis of spirocycles from this compound is not explicitly detailed in the search results, related spirocyclic systems like spiro[4.5]deca-1,7,9-trien-6-ones and spiro[4.5]deca-1,6,9-trien-8-ones are synthesized using reactions involving dienes and dienophiles that could conceptually incorporate fragments derived from decatrienes. acs.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net For example, photocatalytic radical ortho-dearomative cyclization reactions have been reported for the synthesis of spiro[4.5]deca-1,7,9-trien-6-ones. acs.org Additionally, three-component condensation reactions have been used to synthesize 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.netresearchgate.net These examples highlight the potential for constructing spiro frameworks that share structural features with cyclization products of this compound.

Synthesis of Tricyclic Systems

This compound derivatives can be utilized in the construction of tricyclic systems. Intramolecular Diels-Alder reactions are a common strategy for forming such structures from polyenes. While specific examples directly using this compound to form tricycles were not prominently found, related macrocyclic trienes have been shown to undergo transannular Diels-Alder reactions to yield tricyclic compounds. iucr.orgthieme-connect.com For instance, a 15-membered macrocyclic triene was synthesized and underwent a transannular Diels-Alder reaction to form a trans-syn-cis [6.6.7] tricyclic compound. iucr.org This indicates that appropriately functionalized this compound derivatives, particularly in macrocyclic systems, could potentially cyclize to form tricyclic architectures.

Construction of Bicyclo[4.3.1]decanes

Total Synthesis of Natural Products and their Analogues

This compound or its structural elements can be incorporated into strategies for the total synthesis of complex natural products.

Utility in Hirsutellone Core Synthesis

The hirsutellones are a family of polyketides with antitubercular activity, featuring a decahydrofluorene core. nih.govnih.govresearchgate.netsemanticscholar.org The synthesis of this tricyclic core often involves intramolecular Diels-Alder cycloaddition reactions of polyene precursors. nih.govnih.govresearchgate.net While this compound itself may not be the direct precursor, a triene aldehyde has been used as a starting material in the synthesis of a tetraene intermediate that undergoes IMDA cyclization to form the decahydrofluorene core. nih.gov Another approach to the decahydrofluorene core involved a tandem ketene-trapping/Diels-Alder cyclization sequence starting from a triene chain. nih.govresearchgate.net These synthetic strategies highlight the importance of appropriately substituted trienes, structurally related to this compound, as key intermediates in constructing the core structure of natural products like the hirsutellones.

Intermediates in Polyether Ionophore Antibiotic Synthesis

Polyether ionophore antibiotics, a class of complex natural products, are characterized by their polycyclic ether structures and ability to transport cations across biological membranes. uni.luuni.lu The biosynthesis of these molecules is proposed to involve the epoxidation of linear polyene or triene intermediates, followed by a cascade of epoxide-opening cyclization reactions. thegoodscentscompany.com

Research into the biosynthesis and synthesis of polyether ionophores, such as monensin (B1676710), has explored the role of triene synthons as putative intermediates. Studies have investigated the development of practical synthetic routes to such triene systems to aid in elucidating biosynthetic mechanisms. For instance, a linear enzyme-bound (E,E,E)-triene, referred to as "premonensin," has been proposed as the initial product of the polyketide synthase involved in monensin biosynthesis. Disruption of an epoxidase enzyme (MonCI) in Streptomyces cinnamonensis, a monensin producer, led to the isolation of a triene shunt metabolite, further supporting the role of triene intermediates in this pathway. thegoodscentscompany.com

Synthetic efforts towards polyether antibiotics have involved the coupling of fragments, where triene-containing segments can represent key portions of the growing carbon chain. uni.lu While this compound itself is a C10 molecule and polyethers like monensin are significantly larger (C36), related triene structures or functionalized decatrienes can serve as crucial intermediates or model systems in developing synthetic strategies for the complex polyether backbone via processes involving epoxidation and cyclization.

Application in Pheromone Synthesis

This compound and its isomers, particularly 1,Z-5,9-decatriene, have been utilized as key starting materials or intermediates in the synthesis of various insect pheromones. Pheromones are chemical substances used for communication between individuals of the same species, and many are unsaturated hydrocarbons or derivatives thereof.

One documented application involves the use of 1,Z-5,9-decatriene, obtained from the ethenolysis of 1,5-cyclooctadiene, in the synthesis of Z-isomeric insect sex pheromone components. This decatriene (B1670116) can be converted into target pheromones through regioselective transformations. For example, partial hydroboration or hydrozirconation of 1,Z-5,9-decatriene, followed by subsequent reactions such as oxidation or homologation, can lead to pheromones like Z-5-decenol and Z-7-dodecenol. Hydroboration-iodination of the terminal double bond in 1,Z-5,9-decatriene, followed by cross-coupling reactions, has also been employed to synthesize pheromones such as Z-9-tricosene. The versatility of the triene structure allows for selective functionalization at different positions, enabling the synthesis of pheromones with specific chain lengths and double bond geometries required for biological activity.

Precursors for Guaianolides

Guaianolides are a prominent class of sesquiterpene lactones characterized by a bicyclo[5.3.0]decane (guaiane) skeleton incorporating a γ-lactone ring. Biosynthetically, guaianolides are derived from farnesyl pyrophosphate, a C15 precursor, which undergoes cyclization to form cyclodecadiene intermediates that are subsequently transformed.

Advanced Analytical Methodologies in Deca 1,4,9 Triene Research

Spectroscopic Characterization of Reaction Intermediates

The study of reaction mechanisms frequently involves the detection and characterization of reactive intermediates, species that are typically short-lived and present at low concentrations. nih.govlumenlearning.com Spectroscopic methods play a crucial role in providing structural information about these transient species. While specific studies on deca-1,4,9-triene reaction intermediates using advanced ion spectroscopy are not extensively documented in the provided sources, the general applicability of these techniques for characterizing reactive intermediates is well-established. rsc.orgresearchgate.net

Ion Spectroscopy Techniques (e.g., UV, IR Photodissociation, IRMPD)

Ion spectroscopy techniques, such as UV photodissociation, infrared photodissociation (IRPD), and infrared multiple photon dissociation (IRMPD), coupled with mass spectrometry, are powerful tools for obtaining structural information on gas-phase ions, including reactive intermediates. researchgate.netntu.edu.sgpnas.orgresearchgate.netresearchgate.netnih.gov These methods involve the absorption of photons by mass-selected ions, leading to fragmentation. Analysis of the fragmentation patterns and the wavelengths at which dissociation occurs provides insights into the ions' vibrational and electronic structures. pnas.orgresearchgate.net

IRMPD spectroscopy, for instance, relies on the resonant absorption of multiple infrared photons, exciting the ion to higher vibrational states until fragmentation occurs. pnas.orgresearchgate.net The resulting spectrum, plotting photodissociation yield versus IR frequency, serves as an indirect measure of the ion's absorption spectrum. pnas.org These techniques are particularly valuable for studying unstable or low-concentration species that are challenging to analyze by traditional condensed-phase spectroscopy. The ability to mass-select ions allows for the analysis of specific intermediates within a complex reaction mixture. ntu.edu.sgresearchgate.net

While direct application to this compound intermediates is not explicitly detailed, these ion spectroscopy techniques have been successfully applied to characterize various reactive intermediates and distinguish between isomers in other chemical systems. lumenlearning.comresearchgate.netnih.govcore.ac.uk Their sensitivity and ability to provide structural information in the gas phase make them potentially valuable for future research on the reaction pathways and intermediates involving this compound.

Chromatographic Separation and Analysis for Stereoisomers

This compound can exist as stereoisomers due to the presence of the double bond at the 4-position, specifically the (E)- and (Z)-isomers. nih.govnih.gov The separation and analysis of these stereoisomers are crucial for understanding their individual properties, reactivity, and involvement in stereoselective reactions. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are widely employed for this purpose. ntu.edu.sgresearchgate.net